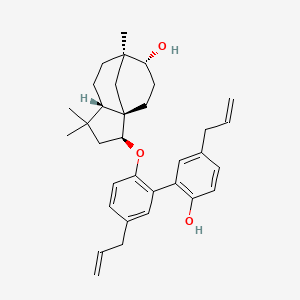
Pauciflorine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pauciflorine B is a natural product found in Kopsia pauciflora with data available.
Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry
Fluorine in Drug Design : Fluorine substitution can alter biological reactivity, metabolism, and enhance solubility in lipid membranes, thereby improving therapeutic efficiency. This includes applications in neuroleptics, anti-inflammatories, antibacterials, and anticancer agents (Gillis et al., 2015).
Fluorine in Protein Stability : Highly fluorinated amino acids, like those in Pauciflorine B, have been used to stabilize helical proteins, potentially aiding in various protein-based biotechnologies. This includes exploring effects on beta-sheet stability (Chiu et al., 2009).
Fluorine for Non-Invasive Imaging : Fluorine's unique properties make it a valuable tool for spectroscopic and imaging applications in Magnetic Resonance, including investigations of gene activity, pH, and oxygen tension (Yu et al., 2005).
Broader Context of Fluorine Chemistry
Fluorinated Organics in the Biosphere : Discusses the distribution, fate, and effects of organofluorine compounds, highlighting the biological activity of fluorinated compounds like this compound (Key et al., 1997).
Biological Utility of Fluorinated Compounds : This review focuses on the design and utility of fluorine-containing materials in imaging, therapeutics, and environmental applications, emphasizing the importance of understanding fluorine-fluorine interactions (Zhang et al., 2021).
Propiedades
Fórmula molecular |
C25H30N2O8 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
dimethyl (1S,9S,18S)-18-hydroxy-4,5-dimethoxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3(8),4,6,16(20)-tetraene-2,18-dicarboxylate |
InChI |
InChI=1S/C25H30N2O8/c1-32-17-8-7-16-18(19(17)33-2)27(22(30)35-4)25-10-9-15(14-24(25,31)21(29)34-3)6-5-12-26-13-11-23(16,25)20(26)28/h7-9,31H,5-6,10-14H2,1-4H3/t23-,24-,25+/m1/s1 |
Clave InChI |
SQMISQBTNOKVMW-SDHSZQHLSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1)[C@]34CCN(C3=O)CCCC5=CC[C@@]4(N2C(=O)OC)[C@@](C5)(C(=O)OC)O)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C34CCN(C3=O)CCCC5=CCC4(N2C(=O)OC)C(C5)(C(=O)OC)O)OC |
Sinónimos |
pauciflorine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



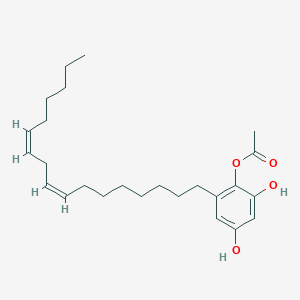


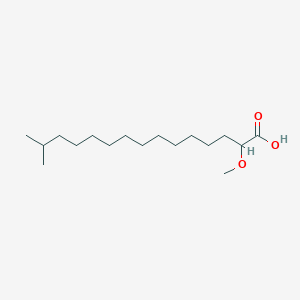


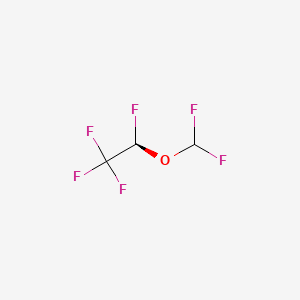
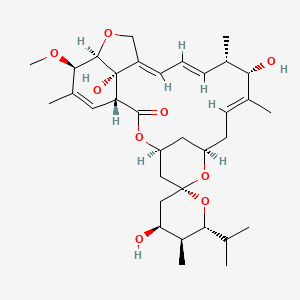
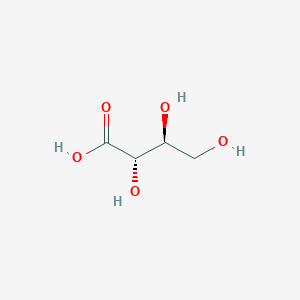
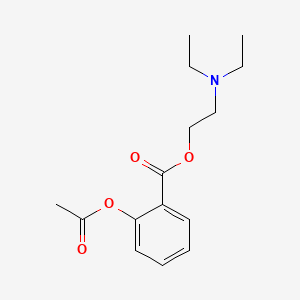
![2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)
![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)
